molecular formula C12H10ClFN2OS B11361735 N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11361735
M. Wt: 284.74 g/mol
InChI Key: SFVKRVVTGRDXGJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-fluorophenyl group and a thiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylthioamide with α-haloketones under basic conditions.

    Coupling with Chloro-fluorophenyl Group: The synthesized thiazole is then coupled with 3-chloro-4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization and chromatography to obtain a pure product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Hydrolysis Products: Carboxylic acids and amines derived from the acetamide group.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the methyl group on the thiazole ring, which may affect its biological activity and chemical properties.

    N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-oxazol-4-yl)acetamide:

    N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-imidazol-4-yl)acetamide: Features an imidazole ring, which may result in distinct biological and chemical properties.

Properties

Molecular Formula

C12H10ClFN2OS

Molecular Weight

284.74 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C12H10ClFN2OS/c1-7-15-9(6-18-7)5-12(17)16-8-2-3-11(14)10(13)4-8/h2-4,6H,5H2,1H3,(H,16,17)

InChI Key

SFVKRVVTGRDXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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